molecular formula C21H13ClN4OS B2937436 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-44-5

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2937436
CAS RN: 923146-44-5
M. Wt: 404.87
InChI Key: ZWPFQYBDKOQYGE-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a compound that has been synthesized and evaluated in various pharmacological studies . It belongs to a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through elemental and spectral data . The compound was found to have a carbon content of 45.86%, hydrogen content of 1.94%, nitrogen content of 20.07%, sulfur content of 15.31%, and chlorine content of 16.94% .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Ulcerogenic and Lipid Peroxidation Activities

The synthesized compounds have also been evaluated for their ulcerogenic and lipid peroxidation activities . These compounds have shown low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard .

Antimicrobial Activity

A series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . These compounds were investigated for their antimicrobial properties against one Gram (+) bacteria (Staphylococcus aureus), three Gram (−) bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus and Penicillium citrinum) using serial plate dilution method . It has been observed that triazolo-thiadiazole derivatives are found to be more active than 1,3,4-oxadiazole derivatives against all pathogenic bacterial and fungal strains .

Anti-Tubercular Activity

In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Pharmacological Evaluation

The compound has been used in the synthesis and pharmacological evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole . The synthesized compounds were in good agreement with elemental and spectral data .

Synthesis of Derivatives

The compound has been used in the synthesis of a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives . These derivatives have been evaluated for their antimicrobial properties .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins .

Future Directions

The future directions for this compound could involve further pharmacological evaluation for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Additionally, the compound could be evaluated for other potential therapeutic applications.

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN4OS/c22-17-5-6-18-19(11-17)28-21(25-18)26(13-15-7-9-24-10-8-15)20(27)16-3-1-14(12-23)2-4-16/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPFQYBDKOQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

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